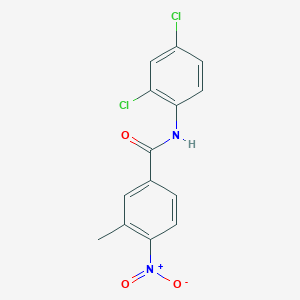![molecular formula C19H28N2O4S B5602458 1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)
1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane" represents a class of chemical compounds that are significant for their structural complexity and potential applications in various fields of chemistry and pharmacology. Although specific studies on this compound are scarce, insights can be drawn from related research on compounds with similar functional groups and structural motifs.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves multiple steps, including the condensation and cyclization reactions. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized through the condensation of specific sulfonyl chlorides with piperidinyl-methanols, showcasing the relevance of sulfonyl groups in the structural formation of these compounds (Girish et al., 2008).
Molecular Structure Analysis
X-ray crystallography studies reveal the intricacies of the molecular structure, including conformational details of the piperidine ring and the spatial arrangement of the sulfonyl and methoxy groups. The study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, for example, showed that the piperidine ring adopts a chair conformation, which is a common structural feature in many nitrogen-containing heterocycles (Girish et al., 2008).
Chemical Reactions and Properties
The chemical behavior, including reactivity and potential reactions, can be inferred from studies on similar structures. For example, the reactivity of azepines and their derivatives in cycloaddition reactions indicates the potential for diverse chemical transformations (Liu et al., 2021).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental measurements and computational modeling. The crystal and molecular structure analysis of related compounds provides insight into intermolecular interactions and stability (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's applications and its behavior in chemical reactions. The study of sulfonyl and carbonyl group-containing compounds, for example, provides a basis for understanding the electrophilic and nucleophilic properties of "this compound" (Girish et al., 2008).
properties
IUPAC Name |
[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-18-10-9-16(26(23,24)21-13-7-2-3-8-14-21)15-17(18)19(22)20-11-5-4-6-12-20/h9-10,15H,2-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKCBBKYJNEAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(3-cyclohexylisoxazol-5-yl)methyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5602376.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5602389.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide dihydrochloride](/img/structure/B5602406.png)

![2-nitro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5602431.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)


![3-methyl-8-[3-methyl-2-(2-methylphenoxy)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602471.png)
![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)